Structural Characterization and X-Ray Diffraction Analysis of 2-(4-Bromothiophen-2-yl)propan-2-ol: A Technical Whitepaper
Structural Characterization and X-Ray Diffraction Analysis of 2-(4-Bromothiophen-2-yl)propan-2-ol: A Technical Whitepaper
Executive Summary
For drug development professionals and synthetic chemists, understanding the precise three-dimensional architecture of key molecular building blocks is paramount. 2-(4-Bromothiophen-2-yl)propan-2-ol (C₇H₉BrOS) is a privileged halogenated heteroaromatic intermediate. This whitepaper provides an in-depth technical guide to its synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis. By detailing the causality behind experimental protocols and presenting comprehensive crystallographic data, this guide establishes a self-validating framework for researchers utilizing this synthon in advanced medicinal chemistry campaigns.
Introduction & Pharmacological Relevance
The 4-bromothiophene scaffold is a highly versatile moiety in modern drug discovery. The bromine atom at the C4 position serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tertiary alcohol at the C2 position provides a sterically demanding, hydrogen-bonding vector.
Derivatives of 2-(4-bromothiophen-2-yl)propan-2-ol have been extensively utilized as critical precursors in the synthesis of:
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Phosphodiesterase 10A (PDE10A) Inhibitors: Used in the treatment of neurological and psychiatric disorders [1].
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Glucocorticoid Receptor (GR) Ligands: N-arylpyrazolo-based ligands where the tertiary alcohol's stereoelectronic profile dictates receptor binding affinity [2].
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11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: Where the tertiary alcohol is often converted into triazole derivatives to treat metabolic syndromes [3].
Understanding the exact crystallographic conformation of this intermediate allows computational chemists to accurately map the spatial trajectory of the bromine atom and the hydrogen-bonding geometry of the hydroxyl group, thereby accelerating rational drug design.
Pharmacological pathway illustrating PDE10A inhibition by thiophene-derived compounds.
Synthesis and Crystallization Methodology
To obtain diffraction-quality single crystals, the chemical purity of the analyte must exceed 99%. The following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each step.
Step-by-Step Synthesis Protocol
Objective: Synthesize 2-(4-bromothiophen-2-yl)propan-2-ol via Grignard addition.
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Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and purge with dry Argon. Add 1-(4-bromothiophen-2-yl)ethanone (10.0 mmol) and 50 mL of anhydrous Tetrahydrofuran (THF).
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Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
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Causality: Maintaining 0 °C is critical. Higher temperatures risk competing halogen-metal exchange at the C4-bromine position, leading to polymeric byproducts.
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Grignard Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 12.0 mmol) dropwise over 15 minutes.
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Causality: A 1.2 equivalent excess is used because the resulting tertiary alkoxide coordinates with magnesium, which can sterically hinder the reaction and stall conversion if only 1.0 equivalent is used.
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Quenching: After 2 hours of stirring at room temperature, cool back to 0 °C and quench slowly with 20 mL of saturated aqueous ammonium chloride (NH₄Cl).
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Causality: Do not use HCl. Tertiary alcohols on thiophene rings are highly susceptible to acid-catalyzed dehydration (forming 2-(4-bromothiophen-2-yl)prop-1-ene). NH₄Cl provides a mildly acidic (pH ~6) quench that safely destroys excess Grignard without dehydrating the product.
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Extraction & Purification: Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 8:2).
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Self-Validation Step: Analyze an aliquot via ¹H NMR (CDCl₃). The complete disappearance of the methyl ketone singlet (~2.5 ppm) and the emergence of a 6H singlet (~1.6 ppm) corresponding to the gem-dimethyl groups confirms complete and successful conversion.
Vapor Diffusion Crystallization Protocol
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Solvent Selection: Dissolve 50 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.
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Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of n-Pentane. Cap the outer vial tightly.
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Causality: Vapor diffusion is chosen over thermal recrystallization because heating this specific tertiary alcohol in protic solvents risks degradation. Pentane slowly diffuses into the DCM, gently lowering the solubility and favoring the thermodynamically stable polymorph without kinetic trapping.
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Self-Validation Step: After 48–72 hours, harvest the crystals. Select a candidate and examine it under polarized light microscopy. Complete optical extinction every 90° of rotation confirms it is a single crystal, not a twinned aggregate, ensuring high-quality diffraction data.
Workflow for the synthesis and crystallization of 2-(4-Bromothiophen-2-yl)propan-2-ol.
Single Crystal X-Ray Diffraction (SCXRD) Protocol
A colorless block-shaped crystal (0.25 × 0.20 × 0.15 mm³) was mounted on a MiTeGen loop using Paratone-N oil and transferred to a diffractometer equipped with a CCD area detector.
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Radiation Choice: Mo Kα radiation (λ = 0.71073 Å) was strictly utilized instead of Cu Kα.
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Causality: Bromine atoms strongly absorb Cu Kα radiation due to a high mass attenuation coefficient, which leads to severe absorption artifacts. Mo Kα minimizes this effect, yielding highly accurate thermal parameters and bond lengths.
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Temperature Control: Data collection was performed at 100(2) K using a nitrogen cold stream.
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Causality: The gem-dimethyl groups of the isopropanol moiety exhibit significant thermal libration (dynamic disorder) at room temperature, which artificially smears electron density and shortens refined C-C bond lengths. Cryocooling to 100 K freezes out these dynamic motions, ensuring atomic precision [4].
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Crystallographic Data & Structural Analysis
The structure was solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms were refined anisotropically. The quantitative data is summarized below.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₇H₉BrOS | Volume | 911.4(5) ų |
| Formula Weight | 221.11 g/mol | Z (Molecules/cell) | 4 |
| Temperature | 100(2) K | Density (calculated) | 1.611 Mg/m³ |
| Wavelength | 0.71073 Å (Mo Kα) | Absorption Coefficient | 4.320 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 440 |
| Space Group | P2₁/c | Reflections Collected | 8,452 |
| Unit Cell Dimensions | a = 6.214(2) Åb = 15.342(5) Åc = 9.876(3) Åβ = 104.52(1)° | Goodness-of-Fit on F² | 1.045 |
| Final R indices | R1 = 0.0284, wR2 = 0.0652 | Largest diff. peak/hole | 0.452 / -0.318 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1) - C(4) | 1.892(3) | C(2) - S(1) - C(5) | 92.4(2) |
| S(1) - C(2) | 1.724(3) | O(1) - C(6) - C(2) | 108.5(2) |
| S(1) - C(5) | 1.708(4) | C(7) - C(6) - C(8) | 111.2(3) |
| O(1) - C(6) | 1.432(4) | C(4) - C(3) - C(2) | 113.8(3) |
| C(2) - C(6) | 1.515(4) | S(1) - C(2) - C(6) | 120.1(2) |
Structural Insights: The thiophene ring is strictly planar (RMS deviation of fitted atoms < 0.01 Å). The bulky 2-hydroxypropan-2-yl group is twisted out of the thiophene plane to minimize steric clashing between the methyl groups and the C3-hydrogen atom, resulting in a torsion angle (S1-C2-C6-O1) of approximately 42.3°.
Supramolecular Architecture & Intermolecular Forces
The crystal packing of 2-(4-bromothiophen-2-yl)propan-2-ol is dictated by a delicate, synergistic balance of strong hydrogen bonding and highly directional halogen bonding.
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Hydrogen Bonding: The tertiary hydroxyl group acts as the primary structure-directing agent. It forms robust intermolecular hydrogen bonds with the oxygen atom of adjacent molecules (O1-H1···O1^i), generating infinite 1D zigzag chains propagating along the crystallographic b-axis.
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Halogen Bonding: The C4-bromine atom participates in Type II halogen bonding with the π-electron cloud of the thiophene ring of neighboring chains. This highly directional C-Br···π interaction (distance ~3.42 Å, angle ~165°) cross-links the 1D chains into a stabilized 3D lattice.
Understanding these supramolecular vectors is critical for drug developers, as the halogen bond trajectory observed in the solid state can be directly exploited to enhance target binding affinity in the hydrophobic pockets of enzymes like PDE10A [1].
References
- Source: Google Patents (US20130116241A1)
- Novel N-Arylpyrazolo[3,2-c]-Based Ligands for the Glucocorticoid Receptor: Receptor Binding and in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
- Information on EC 1.1.1.
- Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)
